N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine
Overview
Description
“N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine” is a chemical compound. It’s related to hydroxylamines, which are oxygenated derivatives of ammonia and are used in many organic syntheses, including pharmaceutical and industrial production processes .
Synthesis Analysis
The synthesis of hydroxylamines and related compounds has been a topic of interest in recent years . For instance, a practical methodology for the intermolecular aziridination of alkenes, using Hydroxylamine-O-Sulfonic Acids (HOSA) as the aminating agent, has been presented . This approach showcases excellent reactivity, especially with non-activated alkenes, and facilitates the transformation of various alkenes substrates into aziridines .Chemical Reactions Analysis
Hydroxylamines are known to participate in various chemical reactions. For instance, they can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . The oxygen atom of hydroxylamines acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions .Scientific Research Applications
Medical Science
Oxime derivatives, such as “1(2H)-acenaphthylenone oxime”, have found extensive applications in medical science . They are often used in the development of new drugs and therapies due to their unique chemical properties .
Catalysis
The oxime functional group is pivotal in catalysis . It can act as a catalyst in various chemical reactions, enhancing the rate and efficiency of these processes .
Organic Functional Group Transformations
Oxime derivatives are also used in organic functional group transformations . They can facilitate the conversion of one functional group to another, enabling the synthesis of a wide range of organic compounds .
Recognition of Essential and Toxic Analytes
The oxime functional group plays a crucial role in the recognition of essential and toxic analytes . It can bind to these analytes, allowing for their detection and quantification .
Heterocycle Formation
Oxime esters, which include “1(2H)-acenaphthylenone oxime”, are flexible building blocks for heterocycle formation . They can participate in cyclization reactions to form various heterocyclic compounds .
Antibiotics
Some oxime-based compounds are used in the production of antibiotics . For example, cephalosporins, a class of β-lactam antibiotics, are widely used tools in fighting bacterial infections .
Mechanism of Action
Target of Action
Oximes, in general, are known for their widespread applications as antidotes against nerve agents, achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . .
Mode of Action
Oximes are known to interact with their targets by reactivating enzymes that have been inhibited by organophosphates . This is achieved through a nucleophilic attack on the phosphorus atom of the organophosphate, displacing the enzyme and allowing it to return to its active state .
Biochemical Pathways
Oximes are known to play a significant role in various biochemical pathways due to their ability to reactivate enzymes inhibited by organophosphates . The reactivation of these enzymes can have downstream effects on various biochemical pathways, depending on the specific enzyme that has been inhibited.
Future Directions
The development of safe, efficient, and environmentally friendly oxygen scavengers like hydroxylamines is imperative . Future research could focus on exploring new synthesis methods, understanding the mechanism of action, and studying the physical and chemical properties of “N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine”. It’s also important to understand its safety and hazards to ensure its safe use.
properties
IUPAC Name |
(NZ)-N-(2H-acenaphthylen-1-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,14H,7H2/b13-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYBQPOXHIHVOX-QBFSEMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C1=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC3=C2C(=CC=C3)/C1=N\O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421113 | |
Record name | N-Acenaphthylen-1(2H)-ylidenehydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80421113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-acenaphthen-1-ylidene-hydroxylamine | |
CAS RN |
5088-53-9 | |
Record name | NSC31682 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acenaphthylen-1(2H)-ylidenehydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80421113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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